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Introduction

The ability to visualize and quantify transcriptional activity in living cells is crucial for
understanding gene regulation and for the development of novel therapeutics. RNA polymerase
[II (Pol 1) is responsible for transcribing a class of small non-coding RNAs, including transfer
RNAs (tRNAs) and 5S ribosomal RNA, which are essential for cell growth and proliferation.[1]
Dysregulation of Pol Il transcription is implicated in various diseases, including cancer. This
document provides detailed application notes and protocols for imaging Pol Ill transcription in
real-time using the fluorogenic probe 3',4'-dihydroxy-5-fluoro-L-phenylalanine (DFHO) in
conjunction with the Corn RNA aptamer.

The DFHO-Corn system is a powerful tool for studying Pol Il activity. DFHO is a cell-
permeable, non-fluorescent molecule that only emits a bright yellow fluorescence upon binding
to the genetically encoded Corn RNA aptamer.[1] By fusing the Corn aptamer sequence to a
Pol llI-transcribed gene, the resulting transcript can be directly visualized, allowing for the
quantitative analysis of Pol Ill promoter activity and its response to various stimuli and
inhibitors. A key advantage of the DFHO-Corn system is its exceptional photostability compared
to other RNA-fluorophore complexes, enabling long-term imaging studies.[1]

Data Presentation
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The following tables summarize the key quantitative data for the DFHO fluorophore and the
DFHO-Corn aptamer system, providing a basis for experimental design and comparison with
other fluorescent reporters.

Table 1: Spectroscopic Properties of DFHO and the DFHO-Corn Complex

Property DFHO (Free) DFHO-Corn Complex
Excitation Maximum (Aex) ~505 nm 505 nm

Emission Maximum (Aem) Negligible 545 nm

Extinction Coefficient (€) - 29,000 M~icm1
Quantum Yield (®) Negligible 0.25

Dissociation Constant (Kd) - 70 nM

Table 2: Comparative Photostability of RNA-Fluorophore Complexes and Fluorescent Proteins

Fluorophore/Complex Relative Photostability
Corn-DFHO High

Broccoli-DFHBI Low

mVenus Moderate

Oregon Green 514 Moderate

Note: The photostability of Corn-DFHO is markedly enhanced compared to Broccoli-DFHBI and
is also greater than the fluorescent protein mVenus and the organic dye Oregon Green 514.[1]

Signaling Pathways and Experimental Workflow
RNA Polymerase lll Transcription Initiation Pathway

The initiation of transcription by RNA Polymerase 11l is a complex process involving different
sets of transcription factors for different classes of promoters. The diagram below illustrates the
general steps for tRNA (Class Il) and 5S rRNA (Class I) genes.
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RNA Polymerase lll Transcription Initiation Pathways for tRNA and 5S rRNA genes.

Regulation of RNA Polymerase lll Transcription by the
MTOR Pathway

The mTOR signaling pathway is a key regulator of cell growth and proliferation and directly
influences Pol Il activity. mTOR can phosphorylate and inactivate Mafl, a repressor of Pol Ill.
Oncogenes like c-myc can upregulate Pol Il transcription, while tumor suppressors such as
p53 and RB have an inhibitory effect.
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Simplified schematic of RNA Polymerase Il transcription regulation by the mTOR pathway.

Experimental Workflow for DFHO Imaging of Pol lil

Activity

The following diagram outlines the key steps for imaging Pol Il transcription using the DFHO-

Corn system.
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General experimental workflow for DFHO-based imaging of Pol Il transcription.

Experimental Protocols
Materials and Reagents

e Cell Line: Human Embryonic Kidney (HEK293T) cells are recommended due to their high
transfection efficiency.
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e Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

o Transfection Reagent: A commercially available transfection reagent suitable for HEK293T
cells (e.g., Lipofectamine 3000).

e Plasmid: A mammalian expression vector containing the Corn aptamer sequence
downstream of a Pol Il promoter (e.g., U6, 5S, or tRNA promoter).

e DFHO: 3',4'-dihydroxy-5-fluoro-L-phenylalanine. Prepare a 10 mM stock solution in DMSO.
Store at -20°C.

e Imaging Medium: Phenol red-free DMEM supplemented with 10% FBS and 25 mM HEPES
to maintain pH during imaging.[2]

» Transcription Inhibitor (Optional): Actinomycin D (5 mg/mL stock in DMSO) for control
experiments.

e« MTOR Inhibitor (Optional): Rapamycin or other specific mMTOR inhibitors for studying
pathway dynamics.

Protocol 1: Cell Culture and Transfection

o Cell Seeding: The day before transfection, seed HEK293T cells in a glass-bottom imaging
dish (e.g., 35 mm dish) at a density that will result in 70-80% confluency on the day of
transfection.[3]

e Transfection:

[¢]

On the day of transfection, prepare the transfection complexes according to the
manufacturer's protocol for your chosen reagent.

[¢]

For a 35 mm dish, typically use 2.5 ug of the Corn aptamer plasmid DNA.

[e]

Add the transfection complexes dropwise to the cells.

o

Gently rock the dish to ensure even distribution.
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e [ncubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for
plasmid expression.

Protocol 2: DFHO Staining and Live-Cell Imaging

o Prepare DFHO Working Solution: Dilute the 10 mM DFHO stock solution to a final
concentration of 10 uM in pre-warmed imaging medium.

o Cell Staining:

o Gently aspirate the culture medium from the cells.

o Wash the cells once with pre-warmed PBS.

o Add the 10 uM DFHO working solution to the cells.
 Incubation: Incubate the cells for 30 minutes at 37°C in a 5% COz2 incubator.
e Live-Cell Imaging:

o Mount the imaging dish on the microscope stage equipped with a live-cell incubation
chamber (maintaining 37°C and 5% CO2).

o Microscopy Settings:

Use an inverted fluorescence microscope equipped with a high-sensitivity camera.

» Objective: 40x or 60x oil immersion objective.

» Filter Set: A standard YFP filter set is suitable for imaging the DFHO-Corn complex.[4]

s Excitation: ~490-510 nm

= Emission: ~520-550 nm

» Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio while
minimizing phototoxicity. Start with an exposure time of around 300 ms and adjust as
needed.[2]
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o Acquire images at desired time intervals. For time-lapse experiments, minimize light
exposure to reduce phototoxicity.

Protocol 3: Control Experiment - Transcription Inhibition
with Actinomycin D

To confirm that the observed fluorescence is dependent on active Pol Il transcription, a control
experiment using the transcription inhibitor Actinomycin D can be performed.

o Follow steps 1-3 of Protocol 2 to stain the cells with DFHO.

e Acquire baseline images of the fluorescent cells.

e Add Actinomycin D to the imaging medium to a final concentration of 5 pg/mL.

» Continue to acquire images at regular intervals (e.g., every 5-10 minutes) for up to 1-2 hours.

« A significant decrease in fluorescence intensity over time indicates that the signal is
dependent on ongoing transcription.

Data Analysis
Fluorescence intensity can be quantified using image analysis software such as ImageJ or FIJI.

e Image Processing: If necessary, perform background subtraction to reduce non-specific
signal.

» Region of Interest (ROI) Selection: Define ROIs around individual cells or specific subcellular

compartments.

« Intensity Measurement: Measure the mean fluorescence intensity within the defined ROIs for

each time point.

» Data Normalization: For time-lapse experiments, normalize the fluorescence intensity at
each time point to the initial intensity (t=0) to determine the relative change in Pol Il activity.

 Statistical Analysis: Perform appropriate statistical tests to determine the significance of any
observed changes in fluorescence.
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Troubleshooting

e Low Fluorescence Signal:

[¢]

Increase plasmid DNA concentration during transfection.

[¢]

Optimize transfection efficiency.

o

Ensure the DFHO stock solution is properly stored and the working solution is freshly
prepared.

o

Check the filter set and microscope settings.
e High Background Fluorescence:
o Use phenol red-free imaging medium.[5]
o Wash cells thoroughly after DFHO incubation.
o Optimize DFHO concentration; lower concentrations may reduce background.

» Phototoxicity/Cell Death:

[¢]

Reduce laser power or illumination intensity.

[¢]

Decrease exposure time.

o

Increase the time interval between image acquisitions in time-lapse experiments.

o

Ensure the live-cell imaging chamber is maintaining optimal environmental conditions.[6]

By following these detailed protocols and application notes, researchers can effectively utilize
the DFHO-Corn system to gain valuable insights into the dynamics of RNA Polymerase Il
transcription in living cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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